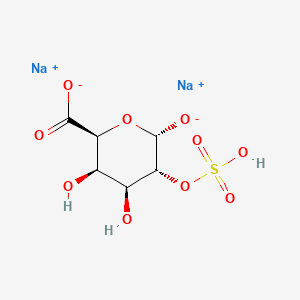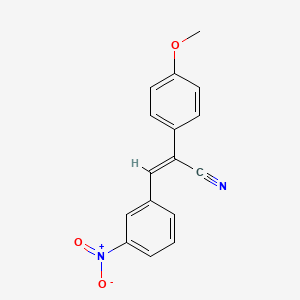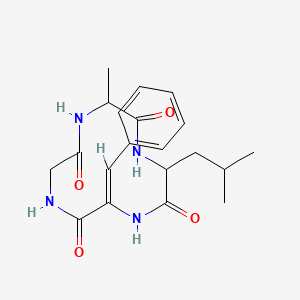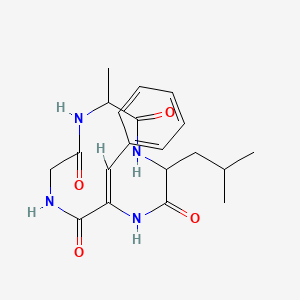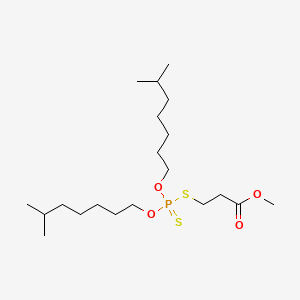
1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-丙酮,2-(2,4-二氯苯基)-2-羟基-1-苯基-3-(1H-1,2,4-三唑-1-基)- 是一种复杂的有机化合物,属于三唑类。该化合物以其独特的结构为特征,其中包括一个丙酮主链,被二氯苯基、羟苯基和三唑基取代。
准备方法
1-丙酮,2-(2,4-二氯苯基)-2-羟基-1-苯基-3-(1H-1,2,4-三唑-1-基)- 的合成涉及多个步骤和特定的反应条件。一个常见的合成路线包括以下步骤:
三唑环的形成: 这步涉及适当的前体的环化以形成 1,2,4-三唑环。
取代反应: 然后通过亲核取代反应将三唑环用苯基和二氯苯基取代。
工业生产方法可能涉及优化这些步骤以提高产率和纯度,通常利用催化剂和受控反应环境来实现高效合成。
化学反应分析
1-丙酮,2-(2,4-二氯苯基)-2-羟基-1-苯基-3-(1H-1,2,4-三唑-1-基)- 会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将该化合物转化为醇或胺。
取代: 三唑基和苯基可以发生亲电或亲核取代反应,从而形成各种衍生物。
这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如硼氢化钠,以及用于取代反应的亲核试剂或亲电试剂。形成的主要产物取决于使用的具体反应条件和试剂。
科学研究应用
1-丙酮,2-(2,4-二氯苯基)-2-羟基-1-苯基-3-(1H-1,2,4-三唑-1-基)- 在科学研究中有着广泛的应用:
化学: 它被用作合成更复杂有机分子的结构单元,以及各种化学反应中的试剂。
生物学: 研究人员正在研究该化合物的潜在生物活性,包括抗菌和抗真菌特性。
医学: 正在进行的研究探索其作为药物的潜力,特别是在开发新药方面。
工业: 它用于生产具有特定性质的专用化学品和材料。
作用机制
1-丙酮,2-(2,4-二氯苯基)-2-羟基-1-苯基-3-(1H-1,2,4-三唑-1-基)- 的作用机制涉及它与生物系统中的分子靶标和途径的相互作用。该化合物可能通过与特定酶或受体结合来发挥其作用,从而调节它们的活性。涉及的确切分子靶标和途径尚在研究之中。
相似化合物的比较
1-丙酮,2-(2,4-二氯苯基)-2-羟基-1-苯基-3-(1H-1,2,4-三唑-1-基)- 可以与其他类似化合物进行比较,例如:
1-苯基-1H-1,2,4-三唑-3-醇: 该化合物与三唑环共享,但在其取代模式方面有所不同。
2-[2-(1-氯环丙基)-3-(2-氯苯基)-2-羟基丙基]-1,2-二氢-1,2,4-三唑-3-硫酮: 该化合物具有类似的三唑结构,但包含不同的取代基。
1-丙酮,2-(2,4-二氯苯基)-2-羟基-1-苯基-3-(1H-1,2,4-三唑-1-基)- 的独特性在于其取代基的特定组合,赋予其独特的化学和生物学性质。
属性
CAS 编号 |
107658-80-0 |
|---|---|
分子式 |
C17H13Cl2N3O2 |
分子量 |
362.2 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-2-hydroxy-1-phenyl-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-13-6-7-14(15(19)8-13)17(24,9-22-11-20-10-21-22)16(23)12-4-2-1-3-5-12/h1-8,10-11,24H,9H2 |
InChI 键 |
FFJCCJAORONDKA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C(CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


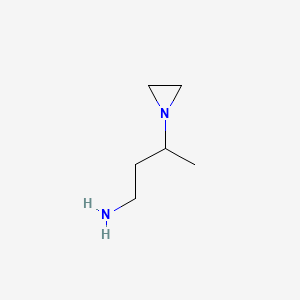
![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)




